molecular formula C7H6Cl2O2S2 B14178085 1-(5-Chlorothiophen-2-yl)prop-1-ene-2-sulfonyl chloride CAS No. 919792-75-9

1-(5-Chlorothiophen-2-yl)prop-1-ene-2-sulfonyl chloride

Katalognummer: B14178085
CAS-Nummer: 919792-75-9
Molekulargewicht: 257.2 g/mol
InChI-Schlüssel: BELDOURCCHVMDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Chlorothiophen-2-yl)prop-1-ene-2-sulfonyl chloride is an organic compound with the molecular formula C7H6ClO2S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and features a sulfonyl chloride functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chlorothiophen-2-yl)prop-1-ene-2-sulfonyl chloride typically involves the chlorination of thiophene derivatives followed by sulfonylation. One common method includes the reaction of 5-chlorothiophene-2-carbaldehyde with propenyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactivity of sulfonyl chlorides and the potential release of hazardous by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Chlorothiophen-2-yl)prop-1-ene-2-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of thiol derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures, often facilitated by catalysts such as palladium.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Thiols and Sulfides: Formed by reduction of the sulfonyl chloride group.

Wissenschaftliche Forschungsanwendungen

1-(5-Chlorothiophen-2-yl)prop-1-ene-2-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Wirkmechanismus

The mechanism of action of 1-(5-Chlorothiophen-2-yl)prop-1-ene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The thiophene ring can also participate in π-π interactions and electron transfer processes, contributing to its reactivity and potential bioactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Prop-1-ene-2-sulfonyl chloride: A simpler analog without the thiophene ring, used in similar nucleophilic substitution reactions.

    5-Chlorothiophene-2-sulfonyl chloride: Lacks the propenyl group but shares similar reactivity due to the sulfonyl chloride functional group.

Uniqueness

1-(5-Chlorothiophen-2-yl)prop-1-ene-2-sulfonyl chloride is unique due to the combination of the thiophene ring and the propenyl sulfonyl chloride group

Eigenschaften

CAS-Nummer

919792-75-9

Molekularformel

C7H6Cl2O2S2

Molekulargewicht

257.2 g/mol

IUPAC-Name

1-(5-chlorothiophen-2-yl)prop-1-ene-2-sulfonyl chloride

InChI

InChI=1S/C7H6Cl2O2S2/c1-5(13(9,10)11)4-6-2-3-7(8)12-6/h2-4H,1H3

InChI-Schlüssel

BELDOURCCHVMDR-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC1=CC=C(S1)Cl)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.